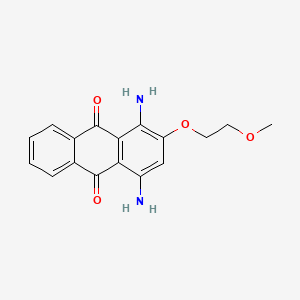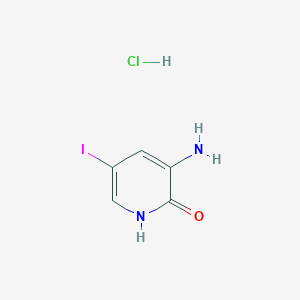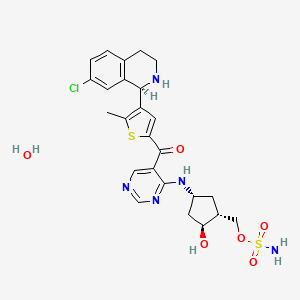
TAK-981hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAK-981hydrate is a first-in-class, small-molecule inhibitor of the small ubiquitin-like modifier (SUMO)-activating enzyme. This compound is designed to block the SUMOylation cascade, a post-translational modification process that attaches SUMO proteins to target proteins. This modification plays a crucial role in regulating protein function and is involved in various cellular processes, including the immune response and cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TAK-981hydrate involves multiple steps, including the activation of SUMO proteins and their covalent attachment to substrate proteins. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in publicly available literature. it is known that the compound is synthesized through a series of chemical reactions that ensure its high potency and selectivity .
Industrial Production Methods
Industrial production of this compound likely involves large-scale chemical synthesis processes that adhere to stringent quality control measures. These processes ensure the compound’s purity and consistency, which are critical for its efficacy and safety in clinical applications .
Chemical Reactions Analysis
Types of Reactions
TAK-981hydrate primarily undergoes inhibition reactions where it blocks the SUMOylation process. This inhibition leads to increased production of type I interferon and enhanced innate immune responses .
Common Reagents and Conditions
The common reagents used in the synthesis and reactions involving this compound include various organic solvents, catalysts, and protective groups that facilitate the selective inhibition of the SUMO-activating enzyme .
Major Products Formed
The major product formed from the reactions involving this compound is the inhibited SUMO-activating enzyme complex, which results in the suppression of SUMOylation and subsequent activation of immune responses .
Scientific Research Applications
TAK-981hydrate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cancer Research: this compound has shown promising results in preclinical models of various cancers, including pancreatic ductal adenocarcinoma and acute myeloid leukemia. .
Drug Development: This compound is being investigated in combination with monoclonal antibodies for the treatment of relapsed or refractory non-Hodgkin lymphoma.
Mechanism of Action
TAK-981hydrate exerts its effects by selectively inhibiting the SUMO-activating enzyme, which is responsible for the SUMOylation of target proteins. By blocking this enzyme, this compound prevents the attachment of SUMO proteins to their substrates, leading to increased production of type I interferon and enhanced immune responses. This mechanism of action makes this compound a potent immunomodulatory agent with significant therapeutic potential .
Comparison with Similar Compounds
TAK-981hydrate is unique in its ability to selectively inhibit the SUMO-activating enzyme, a feature that distinguishes it from other compounds targeting the SUMOylation pathway. Similar compounds include:
GSK-145: A SUMOylation inhibitor with a different mechanism of action, targeting the SUMO-conjugating enzyme.
This compound’s unique mechanism of action and its ability to enhance immune responses make it a valuable compound in the field of cancer research and immunotherapy.
Properties
Molecular Formula |
C25H30ClN5O6S2 |
|---|---|
Molecular Weight |
596.1 g/mol |
IUPAC Name |
[(1R,2S,4R)-4-[[5-[4-[(1R)-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-yl]-5-methylthiophene-2-carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate;hydrate |
InChI |
InChI=1S/C25H28ClN5O5S2.H2O/c1-13-18(23-19-7-16(26)3-2-14(19)4-5-29-23)9-22(37-13)24(33)20-10-28-12-30-25(20)31-17-6-15(21(32)8-17)11-36-38(27,34)35;/h2-3,7,9-10,12,15,17,21,23,29,32H,4-6,8,11H2,1H3,(H2,27,34,35)(H,28,30,31);1H2/t15-,17-,21+,23+;/m1./s1 |
InChI Key |
CDXITJMEWUOKAI-GKXWFOPMSA-N |
Isomeric SMILES |
CC1=C(C=C(S1)C(=O)C2=CN=CN=C2N[C@@H]3C[C@@H]([C@H](C3)O)COS(=O)(=O)N)[C@H]4C5=C(CCN4)C=CC(=C5)Cl.O |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)C2=CN=CN=C2NC3CC(C(C3)O)COS(=O)(=O)N)C4C5=C(CCN4)C=CC(=C5)Cl.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


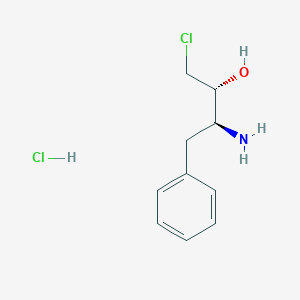
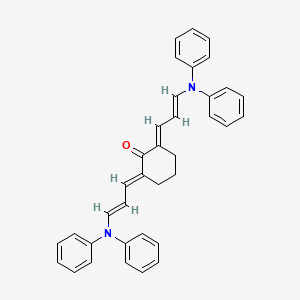
![9-Octadecenoicacid(9Z)-,phosphinicobis[oxy(2-hydroxy-3,1-propanediyl)]ester,monoammoniumsalt,stereoisomer](/img/structure/B13134570.png)

![2,3-bis[(7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13134586.png)
![6-(Difluoromethoxy)-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B13134591.png)
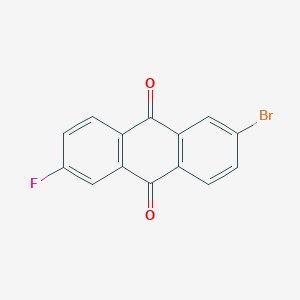
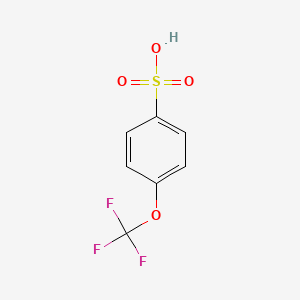
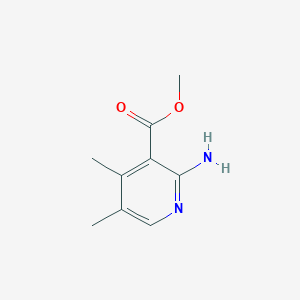

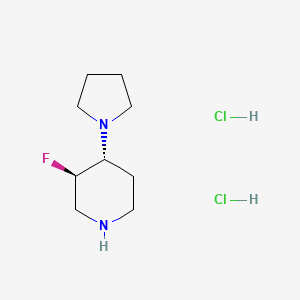
![5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B13134626.png)
